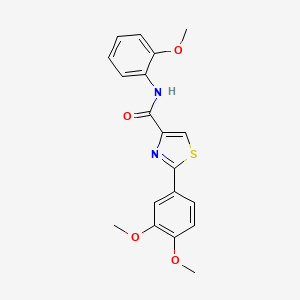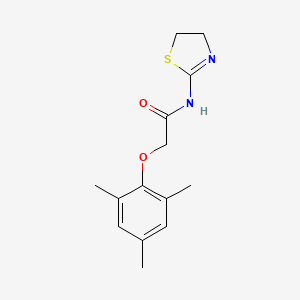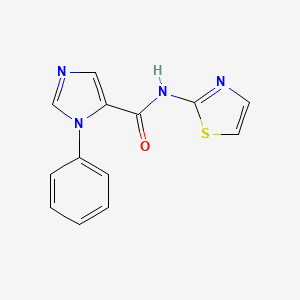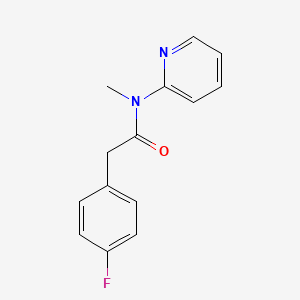
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. Moreover, it has been reported to enhance the cognitive function of Alzheimer's disease model mice.
实验室实验的优点和局限性
One of the advantages of using 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. Moreover, it has a relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to ensure that appropriate safety measures are taken when handling this compound.
未来方向
There are several future directions for the research on 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the potential areas of research is the development of more potent derivatives of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Moreover, the therapeutic potential of this compound in the treatment of various diseases needs to be explored further. Finally, the safety profile of this compound needs to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. However, its mechanism of action needs to be further elucidated, and its safety profile needs to be thoroughly evaluated. Overall, this compound has the potential to be a valuable tool in the development of novel therapeutics.
合成方法
The synthesis of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process. The first step involves the condensation of 2,4-difluoroaniline and thiourea to form 2-(2,4-difluorophenyl)thiourea. This intermediate is then reacted with chloroacetic acid to obtain this compound. The purity of the final product can be improved through recrystallization using a suitable solvent.
科学研究应用
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS2/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJYVVYAMYPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)

![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)


![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)


